molecular formula C22H24N2O2S B4065196 4-methyl-N-{2-[methyl(phenyl)amino]-2-phenylethyl}benzenesulfonamide

4-methyl-N-{2-[methyl(phenyl)amino]-2-phenylethyl}benzenesulfonamide

Cat. No. B4065196
M. Wt: 380.5 g/mol
InChI Key: ZKOKQGZJCNVUJZ-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-{2-[methyl(phenyl)amino]-2-phenylethyl}benzenesulfonamide” is an organic compound . It is used for wool, silk, polyamide fiber dyeing and printing, and direct blended fabric dyeing .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, a number of new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another study reported the synthesis of a product from N - (4-methyl-3- ((4- (pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, one study reported the crystal structure of a compound determined by intra- and intermolecular C–H…O and C–H…F and intermolecular C–H⋯π and F…F contacts .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a number of new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed in several studies . For instance, one study reported the 1 H-NMR and 13 C NMR of a synthesized compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds has been reported in various studies . For example, one study reported that a compound targets the protein interleukin-2 .

Safety and Hazards

The safety and hazards of similar compounds have been reported . For instance, one study reported that a chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research involving similar compounds have been discussed in various studies . For instance, one study reported that the reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

properties

IUPAC Name

4-methyl-N-[2-(N-methylanilino)-2-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-18-13-15-21(16-14-18)27(25,26)23-17-22(19-9-5-3-6-10-19)24(2)20-11-7-4-8-12-20/h3-16,22-23H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOKQGZJCNVUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-{2-[methyl(phenyl)amino]-2-phenylethyl}benzenesulfonamide
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4-methyl-N-{2-[methyl(phenyl)amino]-2-phenylethyl}benzenesulfonamide
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4-methyl-N-{2-[methyl(phenyl)amino]-2-phenylethyl}benzenesulfonamide
Reactant of Route 6
4-methyl-N-{2-[methyl(phenyl)amino]-2-phenylethyl}benzenesulfonamide

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